molecular formula C15H18N2O2 B12592917 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one CAS No. 645475-54-3

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one

Cat. No.: B12592917
CAS No.: 645475-54-3
M. Wt: 258.32 g/mol
InChI Key: RTASURMODNSMGZ-UHFFFAOYSA-N
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Description

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is a chemical compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Hydroxycyclohexylmethyl Group: This step involves the reaction of the quinoxaline core with a hydroxycyclohexylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dihydroquinoxaline.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in UV-curable coatings.

    2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: Used in regioselective synthesis and radical generation.

Uniqueness

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

645475-54-3

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H18N2O2/c18-14-13(10-15(19)8-4-1-5-9-15)16-11-6-2-3-7-12(11)17-14/h2-3,6-7,19H,1,4-5,8-10H2,(H,17,18)

InChI Key

RTASURMODNSMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3NC2=O)O

Origin of Product

United States

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